5-Methyl-2-iminooxazolidine
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Overview
Description
5-Methyl-oxazolidin-(2Z)-ylideneamine: is a chemical compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-oxazolidin-(2Z)-ylideneamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropanolamine with formaldehyde in the presence of a catalyst such as 1,1,3,3-tetramethylguanidine. The reaction is carried out in an ice-water bath, followed by a four-hour reaction period at a maintained temperature. The final product is obtained through distillation under reduced pressure to remove water .
Industrial Production Methods: Industrial production of 5-Methyl-oxazolidin-(2Z)-ylideneamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include p-nitrobenzoic acid and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles, including halides and amines, are used in substitution reactions.
Major Products: The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines .
Scientific Research Applications
Chemistry: 5-Methyl-oxazolidin-(2Z)-ylideneamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various chiral auxiliaries and ligands used in asymmetric synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of bacterial infections and as enzyme inhibitors.
Industry: The compound is used in the production of polymers and resins. It also finds applications in the stabilization of collagen fibrils and as a cross-linking agent in the formation of hydrogels .
Mechanism of Action
The mechanism of action of 5-Methyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to form stable complexes with metal ions, which can further modulate its activity .
Comparison with Similar Compounds
4-Carboxy-5-methyl oxazolidin-2-one: This compound shares a similar oxazolidine core but has different functional groups, leading to distinct chemical properties and applications.
3,3’-Methylenebis[5-methyl oxazolidine]: This dimeric compound has two oxazolidine units linked by a methylene bridge, offering different reactivity and applications.
Uniqueness: 5-Methyl-oxazolidin-(2Z)-ylideneamine is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and its potential as a chiral auxiliary in asymmetric synthesis make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKVNRMZIOKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68210-19-5 |
Source
|
Record name | 5-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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